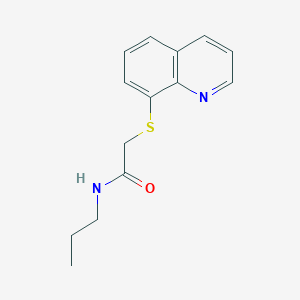

N-propyl-2-(quinolin-8-ylsulfanyl)acetamide

Description

N-Propyl-2-(quinolin-8-ylsulfanyl)acetamide is a sulfur-containing acetamide derivative featuring a quinoline moiety linked via a thioether bridge. This compound is characterized by its N-propyl substitution on the acetamide nitrogen and the quinolin-8-ylsulfanyl group, which imparts unique electronic and steric properties.

Properties

Molecular Formula |

C14H16N2OS |

|---|---|

Molecular Weight |

260.36 g/mol |

IUPAC Name |

N-propyl-2-quinolin-8-ylsulfanylacetamide |

InChI |

InChI=1S/C14H16N2OS/c1-2-8-15-13(17)10-18-12-7-3-5-11-6-4-9-16-14(11)12/h3-7,9H,2,8,10H2,1H3,(H,15,17) |

InChI Key |

LIJBJODELACHJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)CSC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-(quinolin-8-ylsulfanyl)acetamide typically involves the reaction of quinoline-8-thiol with N-propyl-2-bromoacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-(quinolin-8-ylsulfanyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction reactions.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing quinoline and sulfanyl groups exhibit significant anticancer activity. N-propyl-2-(quinolin-8-ylsulfanyl)acetamide has been evaluated for its effects on various cancer cell lines.

Case Study:

A recent study synthesized several derivatives of quinoline-based compounds, including this compound, and tested their efficacy against human cancer cell lines. Results indicated that these compounds inhibited cell proliferation and induced apoptosis through the modulation of apoptotic pathways, specifically targeting Bcl-2 family proteins and caspases .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 15 | Induction of apoptosis |

| N-methyl-2-(quinolin-8-ylsulfanyl)acetamide | MCF-7 (breast cancer) | 20 | Inhibition of cell cycle progression |

| 2-(4-fluorophenyl)-N-propylacetamide | A549 (lung cancer) | 25 | Caspase activation |

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Quinoline derivatives have been reported to possess broad-spectrum antimicrobial activity against various pathogens.

Case Study:

In a study assessing the antimicrobial efficacy of this compound, it was found to exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Inhibition of DNA synthesis |

| Candida albicans | 16 µg/mL | Cell wall synthesis inhibition |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit inflammatory mediators.

Case Study:

In an experimental model of inflammation, the compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may serve as a therapeutic agent for inflammatory diseases .

Table 3: Anti-inflammatory Activity Assessment

| Inflammatory Model | Treatment Dose (mg/kg) | Result |

|---|---|---|

| Carrageenan-induced paw edema | 50 | Significant reduction in edema |

| LPS-induced systemic inflammation | 100 | Decreased TNF-alpha levels by 40% |

Mechanism of Action

The mechanism of action of N-propyl-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their activity. These interactions contribute to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) N-Propyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide (Compound 9a)

- Structure: Features a quinoxaline ring (two nitrogen atoms) instead of quinoline (one nitrogen). The 3-phenyl substitution adds steric bulk.

- Physical Properties : Melting point 71–73°C; yield 65% in synthesis .

- Key Differences: Quinoxaline’s dual nitrogen atoms may enhance π-π stacking interactions compared to quinoline. The phenyl group at position 3 increases hydrophobicity.

b) N-Methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide Monohydrate

- Structure : Replaces the sulfanyl group with an oxygen atom and introduces N-methyl-N-phenyl substitution.

- The N-methyl-N-phenyl group increases steric hindrance .

c) 2-(2-Aminophenyl)-N-(quinolin-8-yl)acetamide

- Structure: Substitutes the sulfanyl group with an aminophenyl moiety.

- Physical Properties : Molecular weight 277.32 g/mol, lower than the target compound due to the absence of the propyl group and sulfur atom.

Variations in the Heterocyclic Core

a) N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives

- Structure: Benzothiazole core replaces quinoline, with trifluoromethyl and methoxy substituents.

- Key Differences: Benzothiazole’s fused ring system and electron-withdrawing CF₃ group enhance lipophilicity and metabolic resistance, as noted in patent applications for pharmaceutical use .

Functional Group Modifications

a) Acetochlor (Herbicide)

Comparative Data Table

Research Findings and Implications

- Steric and Solubility Profiles: N-Propyl substitution balances hydrophobicity and steric effects, whereas aminophenyl groups (e.g., in ) prioritize solubility at the expense of membrane permeability.

- Biological Relevance: Benzothiazole derivatives () and quinoxaline analogues () demonstrate the importance of heterocycle choice in optimizing target affinity and metabolic stability.

Biological Activity

N-propyl-2-(quinolin-8-ylsulfanyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a quinoline moiety, which is a well-known pharmacophore in drug design. The compound's structure can be represented as follows:

This structure includes a propyl group, an acetamide functional group, and a sulfanyl linkage to the quinoline ring, which contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death.

- Anticancer Activity : Research has shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, related quinoline derivatives have demonstrated significant cytotoxic effects against HepG2 cell lines with IC50 values ranging from 2.46 to 41.31 µM .

- Multitarget Activity : Quinoline derivatives often exhibit multitarget activity against various receptors, enhancing their therapeutic potential .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. The compound exhibits potent activity against several bacterial strains, with mechanisms involving disruption of bacterial DNA synthesis and cell wall integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12.5 µg/mL |

| S. aureus | 6.25 µg/mL |

| P. aeruginosa | 25 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies:

-

Cell Line Studies : The compound was tested against multiple cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Cell Line IC50 Value (µM) HepG2 15.0 MCF-7 20.5 - Mechanistic Insights : Studies revealed that treatment with this compound led to increased levels of active caspase 9, indicating the induction of apoptosis .

In Vivo Studies

A recent study investigated the in vivo efficacy of this compound in murine models bearing tumor xenografts. The compound demonstrated significant tumor growth inhibition compared to control groups.

Safety Profile

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.